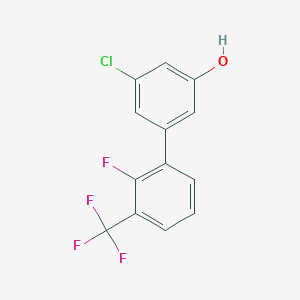
3-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95% (also known as 3-CF-2-FP) is a chemical compound that has recently gained attention due to its unique properties and potential applications. It is a highly polar, colorless, and odorless organic compound with a molecular weight of 338.41 g/mol and a melting point of 69-71 °C. Its structure consists of a phenol ring with a chlorine atom substituting the hydroxyl group and three fluorine atoms substituting the aromatic ring. 3-CF-2-FP has been studied for its use in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and for its potential use in laboratory experiments. In
Scientific Research Applications
3-CF-2-FP has been studied for its potential use in various scientific research applications. It is used as a starting material in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antimalarials. It has also been studied for its potential use in the study of biochemical and physiological effects, such as its effects on enzyme activity, gene expression, and cell signaling pathways. Additionally, 3-CF-2-FP has been studied for its potential use in laboratory experiments, such as in the study of organic reactions and in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 3-CF-2-FP is not yet fully understood. However, it is thought to act by interacting with proteins and enzymes in the body. It is believed to interfere with the activity of enzymes, which can lead to changes in gene expression and cell signaling pathways. Additionally, 3-CF-2-FP is thought to interact with cell membrane receptors, which can lead to changes in the cell’s response to stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CF-2-FP are not yet fully understood. However, it is believed to have anti-inflammatory and antimalarial properties. Additionally, it is thought to interfere with the activity of enzymes, which can lead to changes in gene expression and cell signaling pathways. Additionally, 3-CF-2-FP is thought to interact with cell membrane receptors, which can lead to changes in the cell’s response to stimuli.
Advantages and Limitations for Lab Experiments
The advantages of using 3-CF-2-FP in laboratory experiments include its low cost, its high purity, and its ease of synthesis. Additionally, it is a highly polar compound, which makes it ideal for use in organic reactions. The main limitation of using 3-CF-2-FP in laboratory experiments is that its mechanism of action is not yet fully understood, which can make it difficult to predict its effects.
Future Directions
The future directions for 3-CF-2-FP include further research into its biochemical and physiological effects, as well as its potential use in the synthesis of other organic compounds. Additionally, further research is needed to better understand its mechanism of action and to develop methods for more efficient synthesis. Additionally, further research is needed to explore its potential use in the development of new pharmaceuticals and to explore its potential use in laboratory experiments.
Synthesis Methods
3-CF-2-FP is synthesized through a multi-step process that involves the reaction of 3-chloro-5-fluorophenol with 2-fluoro-3-trifluoromethylphenol. This reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an organic solvent, such as acetonitrile. The reaction is typically carried out at elevated temperatures, ranging from 80-90 °C, and the reaction time is typically around 2-3 hours. The reaction results in the formation of a white solid that is then purified by recrystallization. The purity of the product is typically around 95%.
properties
IUPAC Name |
3-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF4O/c14-8-4-7(5-9(19)6-8)10-2-1-3-11(12(10)15)13(16,17)18/h1-6,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJMULIYPIOYPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686157 | |
| Record name | 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261928-84-0 | |
| Record name | [1,1′-Biphenyl]-3-ol, 5-chloro-2′-fluoro-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261928-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382015.png)
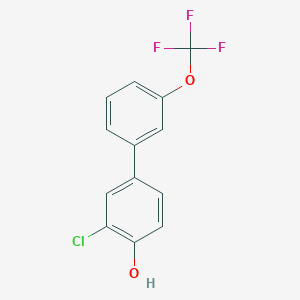

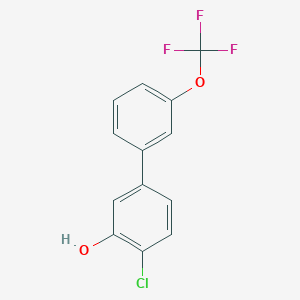
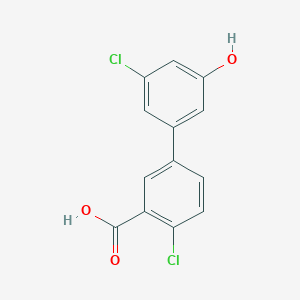
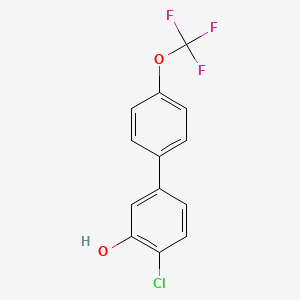

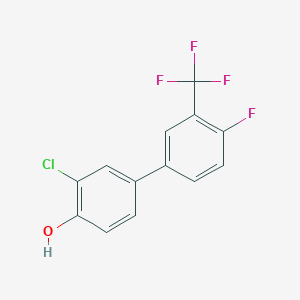


![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)
![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)
![2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382111.png)